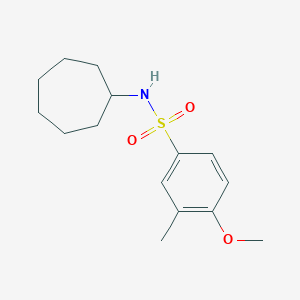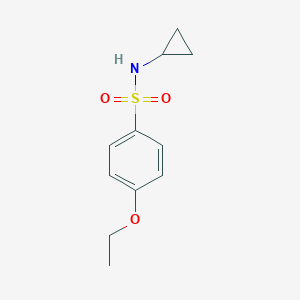![molecular formula C12H15FN2O3S B296451 N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296451.png)
N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein tyrosine kinase that plays a crucial role in the immune system and is involved in various autoimmune diseases. CP-690,550 has shown promising results in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
CP-690,550 is a potent inhibitor of N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, which is involved in the signaling pathway of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects, including a reduction in inflammation and immune response, inhibition of cancer cell growth, and neuroprotective effects. In animal models, CP-690,550 has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-690,550 is its potent inhibitory effect on N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, making it a promising candidate for the treatment of various autoimmune diseases and cancer. However, one of the limitations of CP-690,550 is its potential side effects, including an increased risk of infection and malignancy. In addition, the long-term effects of CP-690,550 on the immune system and other physiological systems are not fully understood.
Zukünftige Richtungen
There are several future directions for research on CP-690,550, including:
1. Further studies on the long-term effects of CP-690,550 on the immune system and other physiological systems.
2. Studies on the potential use of CP-690,550 in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
3. Studies on the potential use of CP-690,550 in combination with other drugs for the treatment of cancer.
4. Studies on the potential use of CP-690,550 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of new and more efficient synthesis methods for CP-690,550.
In conclusion, CP-690,550 is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory effect on N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide makes it a promising candidate for the treatment of autoimmune diseases, cancer, and neurodegenerative diseases. Further research is needed to fully understand the long-term effects of CP-690,550 and its potential applications in these fields.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting with the reaction of cyclopropylamine with 2-chloroacetyl chloride to form N-cyclopropyl-2-chloroacetamide. This intermediate is then reacted with 3-fluoro(methylsulfonyl)aniline to form N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has shown potential applications in several fields, including immunology, oncology, and neurology. In immunology, CP-690,550 has been shown to be a potent inhibitor of N-cyclopropyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, which plays a crucial role in the immune system. This compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
In oncology, CP-690,550 has been studied for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a promising candidate for cancer therapy.
In neurology, CP-690,550 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and improve cognitive function in animal models.
Eigenschaften
Molekularformel |
C12H15FN2O3S |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
N-cyclopropyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C12H15FN2O3S/c1-19(17,18)15(8-12(16)14-10-5-6-10)11-4-2-3-9(13)7-11/h2-4,7,10H,5-6,8H2,1H3,(H,14,16) |
InChI-Schlüssel |
PHZDHHJTKQWYTR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=CC=C2)F |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296369.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296373.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296374.png)
![N-(4-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296378.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296383.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B296385.png)
![N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296387.png)
![N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B296388.png)
![N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B296390.png)
![2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B296391.png)

